2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide
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Overview
Description
2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are a significant class of amide compounds widely used in various fields such as medicine, industry, and biology. This compound is known for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with octahydrobenzo[b][1,4]dioxin-6-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide.
Reduction: Formation of 2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)aniline.
Substitution: Formation of 2-halogen-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide.
Scientific Research Applications
2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide
- 2-methoxy-N-(5,6,7,8-tetrahydrobenzo[b][1,4]dioxin-6-yl)benzamide
Uniqueness
2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is unique due to its specific structural features, such as the presence of the octahydrobenzo[b][1,4]dioxin ring system. This structural uniqueness may contribute to its distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-5-3-2-4-12(13)16(18)17-11-6-7-14-15(10-11)21-9-8-20-14/h2-5,11,14-15H,6-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKBSLMKLGBAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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